2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. This involves reacting the thienopyrimidine core with ethoxy and methoxy-substituted benzyl halides in the presence of a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-ethoxyphenyl)ethyl]acetamide
- 2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-hydroxyphenyl)ethyl]acetamide
- 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-hydroxyphenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl rings enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-4-34-21-9-5-18(6-10-21)15-29-25(31)24-22(13-14-35-24)28(26(29)32)16-23(30)27-17(2)19-7-11-20(33-3)12-8-19/h5-14,17H,4,15-16H2,1-3H3,(H,27,30) |
InChI Key |
RPNILTGEAYGCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC(C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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